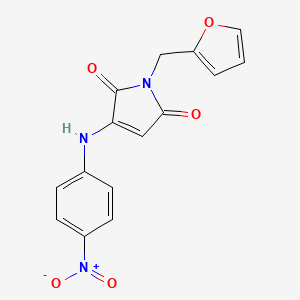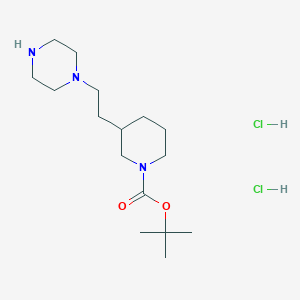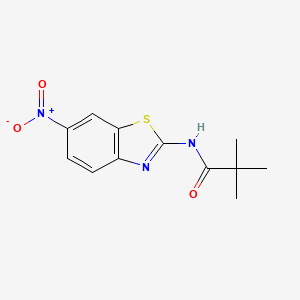
2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a nitro group at the 6th position and a propanamide group at the 2nd position of the benzothiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry and material science.
科学的研究の応用
2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It serves as a probe for studying enzyme activities and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is used in the synthesis of dyes and pigments, as well as in the development of new materials with specific optical and electronic properties.
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions. For example, the reaction of 2-aminothiophenol with 6-nitrobenzaldehyde in the presence of acetic acid can yield 6-nitrobenzothiazole.
Introduction of Propanamide Group: The 6-nitrobenzothiazole can then be reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions ortho or para to the sulfur atom.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2,2-dimethyl-N-(6-amino-1,3-benzothiazol-2-yl)propanamide.
Substitution: Various substituted benzothiazole derivatives.
Hydrolysis: 2,2-dimethylpropanamide and 6-nitrobenzothiazole-2-carboxylic acid.
作用機序
The mechanism of action of 2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide depends on its specific application:
Medicinal Chemistry: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of key biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Material Science: In OLEDs, the compound functions as an electron transport material, facilitating the movement of electrons within the device and enhancing its efficiency.
類似化合物との比較
Similar Compounds
2,2-dimethyl-N-(6-amino-1,3-benzothiazol-2-yl)propanamide: Similar structure but with an amino group instead of a nitro group.
2,2-dimethyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide: Similar structure but with a chloro group instead of a nitro group.
2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and as a probe in biological studies.
特性
IUPAC Name |
2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-12(2,3)10(16)14-11-13-8-5-4-7(15(17)18)6-9(8)19-11/h4-6H,1-3H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDLNMPYTTYXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-amino-N-[(furan-2-yl)methyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2766613.png)
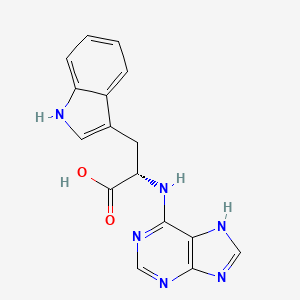
![N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2766616.png)
![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766617.png)
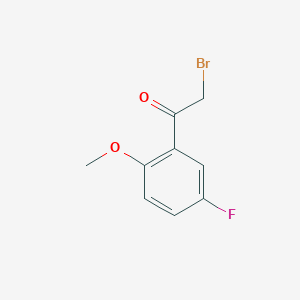
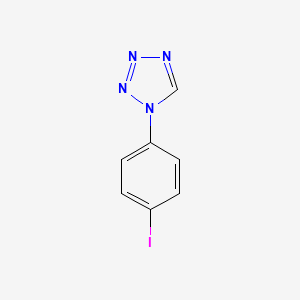

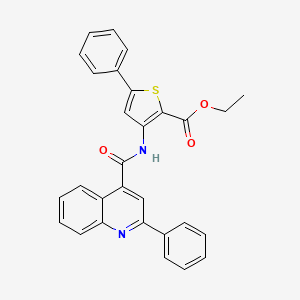
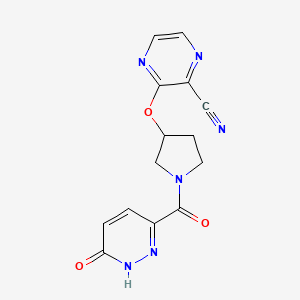
![N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/new.no-structure.jpg)
